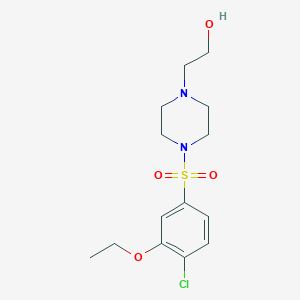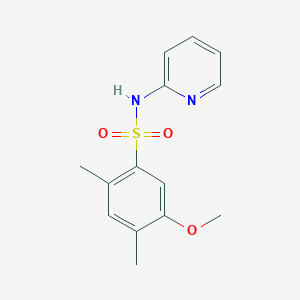
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB-163, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB-163 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion. This compound has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. This compound has also been found to reduce the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies on the potential therapeutic applications of this compound in various diseases are needed.
Méthodes De Synthèse
The synthesis of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-methoxy-2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(2)13(9-12(10)19-3)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEKVWQDIMHIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


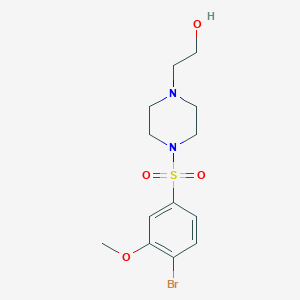

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
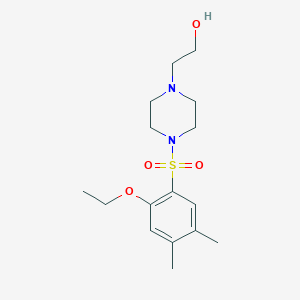
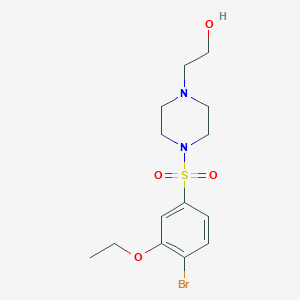
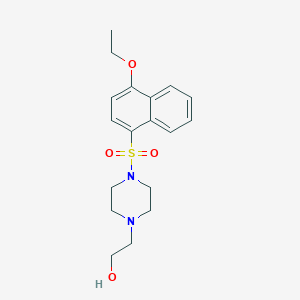

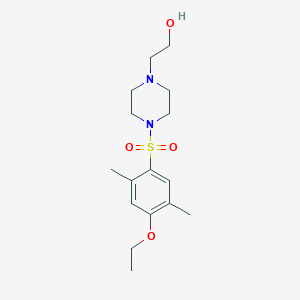
![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513306.png)


